molecular formula C18H14ClFN2O3 B4553018 2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B4553018
M. Wt: 360.8 g/mol
InChI Key: DWDLSQLFNCBTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is an organic compound that features both benzyl and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-hydroxy-2-quinoxalinyl)propanoic acid with 2-chloro-6-fluorobenzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(3-oxo-2-quinoxalinyl)propanoate.

    Reduction: Formation of 3-(3-hydroxy-2-quinoxalinyl)propanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl 3-(3-oxo-2-quinoxalinyl)propanoate
  • 2-chloro-6-fluorobenzyl 3-(3-amino-2-quinoxalinyl)propanoate
  • 2-chloro-6-fluorobenzyl 3-(3-methyl-2-quinoxalinyl)propanoate

Uniqueness

2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. Additionally, the hydroxyl group on the quinoxaline ring provides a site for further chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-12-4-3-5-13(20)11(12)10-25-17(23)9-8-16-18(24)22-15-7-2-1-6-14(15)21-16/h1-7H,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDLSQLFNCBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
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2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
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2-chloro-6-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

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